molecular formula C10H11NO2 B13221337 N-Cyclopropyl-2H-1,3-benzodioxol-5-amine

N-Cyclopropyl-2H-1,3-benzodioxol-5-amine

Cat. No.: B13221337
M. Wt: 177.20 g/mol
InChI Key: NHHIQMDYORDNCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclopropyl-2H-1,3-benzodioxol-5-amine: is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group attached to a benzodioxole ring. It is primarily used in research and development projects due to its high purity and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropyl-2H-1,3-benzodioxol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cyclopropylamine and 1,3-benzodioxole derivatives. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: N-Cyclopropyl-2H-1,3-benzodioxol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

N-Cyclopropyl-2H-1,3-benzodioxol-5-amine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2H-1,3-benzodioxol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • N-Cyclopentyl-2H-1,3-benzodioxol-5-amine
  • N-Cycloheptyl-2H-1,3-benzodioxol-5-amine
  • 1,3-Benzodioxol-5-amine derivatives

Uniqueness: N-Cyclopropyl-2H-1,3-benzodioxol-5-amine is unique due to its cyclopropyl group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds that may have different alkyl groups attached to the benzodioxole ring .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

N-cyclopropyl-1,3-benzodioxol-5-amine

InChI

InChI=1S/C10H11NO2/c1-2-7(1)11-8-3-4-9-10(5-8)13-6-12-9/h3-5,7,11H,1-2,6H2

InChI Key

NHHIQMDYORDNCR-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC2=CC3=C(C=C2)OCO3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.